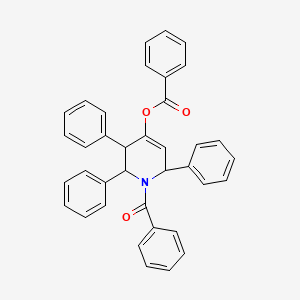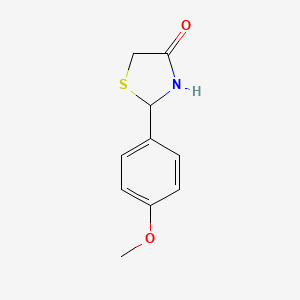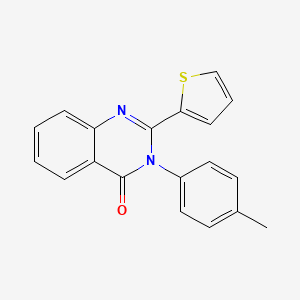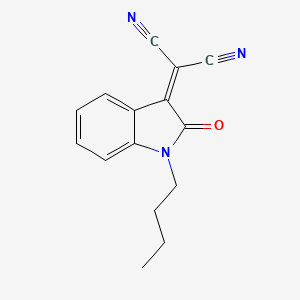![molecular formula C28H40N4O9S2 B15150625 4-methyl-N-{2-[13-({[(4-methylphenyl)sulfonyl]amino}acetyl)-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15150625.png)
4-methyl-N-{2-[13-({[(4-methylphenyl)sulfonyl]amino}acetyl)-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl]-2-oxoethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-(2-{13-[2-(4-METHYLBENZENESULFONAMIDO)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonamides, ethers, and amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(2-{13-[2-(4-METHYLBENZENESULFONAMIDO)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an amine to form the sulfonamide.
Acetylation: The intermediate sulfonamide is then acetylated using acetic anhydride or acetyl chloride.
Cyclization: The acetylated intermediate undergoes cyclization with a suitable reagent to form the trioxadiazacyclopentadecane ring.
Final coupling: The final step involves coupling the cyclized intermediate with another sulfonamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(2-{13-[2-(4-METHYLBENZENESULFONAMIDO)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-METHYL-N-(2-{13-[2-(4-METHYLBENZENESULFONAMIDO)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHYL-N-(2-{13-[2-(4-METHYLBENZENESULFONAMIDO)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-allyl-4-methylbenzenesulfonamide: Similar structure with an allyl group instead of the trioxadiazacyclopentadecane ring.
p-Toluenesulfonamide: Lacks the additional functional groups present in the target compound.
4-Methylbenzenesulfonamide: A simpler compound with only the sulfonamide group.
Uniqueness
4-METHYL-N-(2-{13-[2-(4-METHYLBENZENESULFONAMIDO)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)BENZENESULFONAMIDE is unique due to its complex structure, which includes multiple functional groups and a large ring system
Properties
Molecular Formula |
C28H40N4O9S2 |
|---|---|
Molecular Weight |
640.8 g/mol |
IUPAC Name |
4-methyl-N-[2-[13-[2-[(4-methylphenyl)sulfonylamino]acetyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C28H40N4O9S2/c1-23-3-7-25(8-4-23)42(35,36)29-21-27(33)31-11-15-39-16-12-32(14-18-41-20-19-40-17-13-31)28(34)22-30-43(37,38)26-9-5-24(2)6-10-26/h3-10,29-30H,11-22H2,1-2H3 |
InChI Key |
LRHIMWKSCSCDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOCCN(CCOCCOCC2)C(=O)CNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150546.png)

![Butyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15150561.png)


![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150578.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B15150592.png)
![N-(2-chloro-4-nitrophenyl)-2-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B15150593.png)
![N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15150604.png)
![N-cyclohexyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150632.png)
![3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one](/img/structure/B15150635.png)


![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B15150657.png)
